![molecular formula C24H22N4O6S B2370124 2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324044-85-1](/img/structure/B2370124.png)

2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

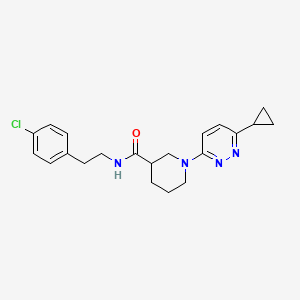

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a benzo[de]isoquinoline-1,3(2H)-dione group . These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various applications, such as medicinal chemistry or material science .

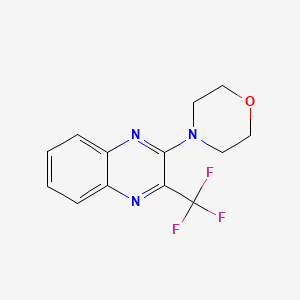

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The piperazine ring, for example, is a six-membered ring containing two nitrogen atoms, which can participate in various types of chemical reactions . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, usually carbon . The benzo[de]isoquinoline-1,3(2H)-dione group is a polycyclic aromatic system, which can have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can participate in would depend on the specific functional groups present in the molecule. For example, the piperazine ring can participate in reactions with acids and bases, and the sulfonyl group can undergo various types of substitution reactions . The benzo[de]isoquinoline-1,3(2H)-dione group, being an aromatic system, can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the functional groups present in the molecule .Scientific Research Applications

Halocyclization Reactions

The compound is involved in halocyclization reactions, where it undergoes cyclization with halogens like iodine, bromine, or sulfuryl chloride. This process leads to the formation of hydrohalides, which can be further converted into other derivatives. Such reactions are crucial for synthesizing new chemical entities with potential applications in medicinal chemistry and material science (Zborovskii et al., 2011).

Luminescent Properties and Photo-induced Electron Transfer

Research has also focused on the luminescent properties and photo-induced electron transfer capabilities of similar compounds with piperazine substituents. These properties are significant for developing new materials for optical applications, such as sensors, imaging agents, and photovoltaic devices (Gan et al., 2003).

Fluorimetric Detection of Formaldehyde

The compound's derivatives have been designed and synthesized for rapid and facile fluorimetric detection of formaldehyde. This application is particularly relevant in environmental monitoring and industrial quality control, where formaldehyde's presence needs to be quickly and accurately determined (Dong et al., 2016).

Antiviral Properties

There has been exploration into the antiviral properties of related benzo[de]isoquinoline-diones against various viruses, including herpes simplex and vaccinia viruses. Such studies contribute to the ongoing search for new antiviral agents that can serve as the basis for developing treatments for viral infections (GARCIA-GANCEDO et al., 1979).

Fluorescent Ligands for Receptor Imaging

The compound's framework has been utilized to create fluorescent ligands for receptor imaging, particularly for the human 5-HT1A receptors. These ligands are valuable tools in neuroscience research for studying receptor distribution, density, and function in live cells or tissue samples (Lacivita et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial strains.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that the compound interacts with its targets in a way that inhibits their normal function, leading to the observed anti-tubercular activity .

Biochemical Pathways

Given its potential anti-tubercular activity, it’s likely that it interferes with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

One study suggests that similar compounds exhibit rapid elimination in mice , which might suggest a similar pharmacokinetic profile for this compound.

Result of Action

Based on its potential anti-tubercular activity, it can be inferred that the compound likely leads to the death or inhibition of mycobacterium tuberculosis cells .

properties

IUPAC Name |

2-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6S/c29-23-18-7-3-5-17-6-4-8-19(22(17)18)24(30)27(23)16-13-25-11-14-26(15-12-25)35(33,34)21-10-2-1-9-20(21)28(31)32/h1-10H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYKUJSZQZEQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)